Daphnetin diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daphnetin diacetate is a derivative of daphnetin, a naturally occurring coumarin extracted from Daphne species. Daphnetin is known for its diverse therapeutic potentials, including anti-inflammatory, antioxidant, neuroprotective, analgesic, anti-pyretic, anti-malarial, anti-bacterial, anti-arthritic, hepatoprotective, nephroprotective, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Daphnetin diacetate can be synthesized through the acetylation of daphnetin. The process involves reacting daphnetin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and yields this compound as the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Daphnetin diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted coumarins
Scientific Research Applications
Daphnetin diacetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, arthritis, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Daphnetin diacetate exerts its effects through multiple molecular targets and pathways. It enhances the expression of heat shock protein 70 by downregulating the expression of nuclear factor kappa B and mitogen-activated protein kinase at the molecular level. This regulation affects neuronal apoptosis by modulating the phosphorylation of pro-apoptotic proteins (Bax/Bad) and an anti-apoptotic protein (Bcl-2) .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with similar structure and properties.
Esculetin: Another coumarin derivative with antioxidant and anti-inflammatory activities.
Scopoletin: Known for its anti-inflammatory and antioxidant properties.
Uniqueness
Daphnetin diacetate stands out due to its enhanced bioavailability and stability compared to its parent compound, daphnetin. Its acetylated form allows for better absorption and prolonged therapeutic effects, making it a valuable compound in pharmaceutical research .
Properties
CAS No. |
21784-71-4 |
---|---|
Molecular Formula |
C13H10O6 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
(8-acetyloxy-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C13H10O6/c1-7(14)17-10-5-3-9-4-6-11(16)19-12(9)13(10)18-8(2)15/h3-6H,1-2H3 |
InChI Key |
PXWILQNNCIKVND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C=CC(=O)O2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.